molecular formula C25H20O5 B11251178 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate

Cat. No.: B11251178
M. Wt: 400.4 g/mol
InChI Key: BKJHYOQEFAMANA-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate can be achieved through a multi-step process involving several key reactions:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyacetophenone with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The resulting product undergoes cyclization to form the chromenone core.

    Esterification: The final step involves the esterification of the chromenone derivative with 4-methylbenzoic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Chromenone derivatives: Compounds with the chromenone core structure.

    Methylbenzoate esters: Compounds with similar ester functional groups.

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzoate is unique due to its combination of a chromenone core with a methoxyphenyl group and a methylbenzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzoate

InChI

InChI=1S/C25H20O5/c1-15-4-6-18(7-5-15)24(26)29-20-12-13-22-21(14-20)16(2)23(25(27)30-22)17-8-10-19(28-3)11-9-17/h4-14H,1-3H3

InChI Key

BKJHYOQEFAMANA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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